Ethyl 2-furoate

Description

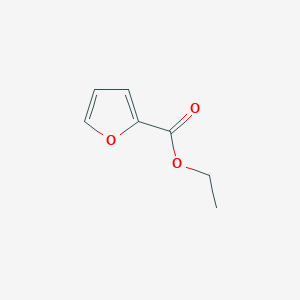

Structure

3D Structure

Properties

IUPAC Name |

ethyl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXSTXWKZVAVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060640 | |

| Record name | 2-Furancarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-99-3, 1335-40-6 | |

| Record name | Ethyl 2-furoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 2-FUROATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1H449R92T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-Furoate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Chemical Identity and Properties

Ethyl 2-furoate, a carboxylic ester, is a derivative of 2-furoic acid.[1][2] It is identified by the CAS Number 614-99-3 .[3][4][5] This compound is also known by several synonyms, including ethyl furan-2-carboxylate, ethyl pyromucate, and 2-furancarboxylic acid ethyl ester.[4][5]

Molecular and Physicochemical Data

A summary of the key identifiers and properties of Ethyl 2-furoate is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 614-99-3 | [3][4][5] |

| Molecular Formula | C7H8O3 | [2][4][5] |

| Molecular Weight | 140.14 g/mol | [2][4] |

| Appearance | White or colorless to yellow/orange powder, lump, or clear liquid | [4][6] |

| Odor | Warm, fruity-floral, slightly more pungent than ethyl benzoate | [4] |

| Melting Point | 32-37 °C (lit.) | [4][5][7] |

| Boiling Point | 196 °C (lit.) | [4][5][7] |

| Density | 1.117 g/mL at 25 °C (lit.) | [4][5] |

| Flash Point | 70.00 °C (158.00 °F) TCC | [3] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [4][7][8] |

| InChI Key | LOFDXZJSDVCYAS-UHFFFAOYSA-N | [4][5] |

| SMILES | CCOC(=O)c1ccco1 |

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and characterization of Ethyl 2-furoate. Key spectral information includes:

-

1H NMR: Available data provides the proton nuclear magnetic resonance spectrum.[9]

-

IR Spectra: Infrared spectroscopy data is available from various sources, including the Coblentz Society's evaluated infrared reference spectra collection.[2][10][11]

Section 2: Synthesis of Ethyl 2-furoate

The primary industrial production method for Ethyl 2-furoate involves a two-step process starting from furfural.[4][7]

-

Oxidation of Furfural: Furfural is first oxidized to 2-furoic acid.

-

Esterification: The resulting 2-furoic acid undergoes esterification with ethanol to yield Ethyl 2-furoate.[4][7]

A common laboratory and industrial method for this esterification is the Fischer esterification , which involves reacting 2-furoic acid with ethanol in the presence of an acid catalyst.[12][13]

Caption: Fischer Esterification of 2-Furoic Acid.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[12][13] To drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed.[12][13] Recent research has explored the use of recyclable solid acid catalysts, such as tungstophosphoric acid/zirconia composites, to create a more environmentally benign synthesis process.[14]

Section 3: Applications in Research and Drug Development

Ethyl 2-furoate and its parent compound, 2-furoic acid, are valuable building blocks in organic synthesis and have established roles in the pharmaceutical industry.[14][15]

Intermediate in Pharmaceutical Synthesis

The furan ring is a key structural motif in numerous active pharmaceutical ingredients (APIs). 2-Furoic acid and its esters are precursors in the synthesis of a wide range of drugs, including:

-

Antibiotics: Nitrofuran antibiotics like nitrofurantoin and furazolidone utilize the furan structure for their broad-spectrum antimicrobial activity.[15]

-

Antiparasitic Agents: Compounds such as diloxanide furoate are effective against intestinal infections.[15]

-

Cardiovascular Drugs: Derivatives are used to manufacture alpha-1 blockers like prazosin for treating hypertension.[15]

-

Corticosteroids: The furoate moiety in mometasone furoate enhances the drug's anti-inflammatory potency and metabolic stability.[15]

The synthesis of these complex molecules often involves the modification of the furan ring or the ester group of compounds like Ethyl 2-furoate. For instance, halo-substituted 2-furoic acid esters can undergo transesterification and saponification to produce various 2-furoic acid derivatives.[16]

Flavor and Fragrance Agent

Ethyl 2-furoate is recognized for its pleasant aroma and is used as a flavoring and fragrance agent. It is found naturally in various fruits and food products, including apple cider, mango wines, and honey. Its sensory profile is described as floral, balsamic, and fruity. While it has been suggested for use in flavor compositions, it is important to note that it is not on the G.R.A.S. (Generally Recognized as Safe) list in the U.S. Federal Register.[4][7]

Sources

- 1. Showing Compound Ethyl 2-furoate (FDB029783) - FooDB [foodb.ca]

- 2. Ethyl 2-furoate | C7H8O3 | CID 11980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl 2-furoate, 614-99-3 [thegoodscentscompany.com]

- 4. Ethyl 2-furoate | 614-99-3 [chemicalbook.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. Ethyl 2-furoate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Ethyl 2-furoate CAS#: 614-99-3 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Ethyl 2-furoate(614-99-3) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Furancarboxylic acid, ethyl ester [webbook.nist.gov]

- 11. 2-Furancarboxylic acid, ethyl ester [webbook.nist.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Fischer Esterification [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. chempoint.com [chempoint.com]

- 16. WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives - Google Patents [patents.google.com]

Ethyl 2-furoate spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-Furoate

Introduction

Ethyl 2-furoate (CAS No: 614-99-3), an ester derived from 2-furoic acid, is a key intermediate in organic synthesis and a notable component in flavor and fragrance chemistry. Its molecular structure, consisting of a furan ring coupled to an ethyl ester group, presents distinct spectroscopic features that are crucial for its unambiguous identification and quality control. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for ethyl 2-furoate, grounded in established analytical principles. As a Senior Application Scientist, the following sections are designed to not only present the data but also to elucidate the rationale behind the experimental approach and interpretation, ensuring a robust and validated characterization.

The molecular formula of ethyl 2-furoate is C₇H₈O₃, with a molecular weight of approximately 140.14 g/mol . Understanding its spectroscopic signature is fundamental for researchers in drug development, materials science, and chemical synthesis.

Caption: Molecular Structure of Ethyl 2-Furoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For ethyl 2-furoate, both ¹H and ¹³C NMR provide definitive information about the arrangement of atoms.

Experimental Protocol: NMR Sample Preparation

The integrity of NMR data begins with meticulous sample preparation. The choice of solvent is critical; deuterated chloroform (CDCl₃) is an excellent choice for ethyl 2-furoate due to its ability to dissolve the compound and its minimal interference in the ¹H spectrum, presenting only a small residual peak at ~7.26 ppm.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of ethyl 2-furoate.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.

-

Homogenization: Gently vortex or sonicate the tube to ensure the sample is fully dissolved and the solution is homogeneous. Contamination from solvents like ethyl acetate used in prior purification steps should be minimized by thoroughly drying the sample under high vacuum, as these can introduce confounding signals.

-

Data Acquisition: Record the spectrum on a spectrometer (e.g., 300 or 400 MHz). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of ethyl 2-furoate is characterized by distinct signals corresponding to the three protons on the furan ring and the five protons of the ethyl group. The spectrum, typically run in CDCl₃, shows signals that are well-resolved and interpretable.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-Furoate in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~7.58 | dd | 1H | H-5 | J = 1.8, 0.8 Hz |

| ~7.18 | dd | 1H | H-3 | J = 3.6, 0.8 Hz |

| ~6.52 | dd | 1H | H-4 | J = 3.6, 1.8 Hz |

| ~4.38 | q | 2H | -O-CH₂-CH₃ | J = 7.1 Hz |

| ~1.39 | t | 3H | -O-CH₂-CH₃ | J = 7.1 Hz |

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

Interpretation Insights:

-

Furan Protons: The three protons on the furan ring appear as distinct doublets of doublets (dd) due to their unique electronic environments and coupling interactions. H-5 is the most downfield, influenced by the anisotropic effect of the ester's carbonyl group and the ring oxygen.

-

Ethyl Group: The ethyl group protons display a classic quartet and triplet pattern. The methylene (-CH₂-) protons are split into a quartet by the adjacent methyl (-CH₃) protons, and the methyl protons are split into a triplet by the methylene protons, both with a coupling constant of ~7.1 Hz.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. Ethyl 2-furoate has seven carbon atoms, which are all chemically non-equivalent and thus produce seven distinct signals.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-Furoate in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~158.6 | C=O (Ester) |

| ~146.8 | C-5 |

| ~144.7 | C-2 |

| ~118.9 | C-3 |

| ~112.1 | C-4 |

| ~60.9 | -O-CH₂-CH₃ |

| ~14.3 | -O-CH₂-CH₃ |

Note: Data compiled from publicly available spectral databases.

Interpretation Insights:

-

The ester carbonyl carbon (C=O) is the most downfield signal, as expected.

-

The furan ring carbons (C2, C3, C4, C5) appear in the aromatic region, with the carbon attached to the oxygen (C2 and C5) being the most deshielded.

-

The two carbons of the ethyl group appear in the aliphatic region, with the methylene carbon (-O-CH₂-) being further downfield due to its direct attachment to the electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of the chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a liquid or low-melting solid like ethyl 2-furoate, ATR-FTIR is the most convenient and common method, requiring minimal sample preparation.

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.

-

Sample Application: Place a single drop of ethyl 2-furoate directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum.

-

Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft wipe.

Alternatively, a neat liquid sample can be analyzed by placing a drop between two salt plates (e.g., KBr or NaCl) to form a thin film.

IR Spectrum Analysis

The IR spectrum of ethyl 2-furoate is dominated by strong absorptions corresponding to the ester functional group and the furan ring.

Table 3: Key IR Absorption Bands for Ethyl 2-Furoate

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3125 | Medium | C-H stretch | Aromatic (Furan) |

| ~2980 | Medium | C-H stretch | Aliphatic (Ethyl) |

| ~1720 | Strong, Sharp | C=O stretch | Conjugated Ester |

| ~1580 | Strong | C=C stretch | Aromatic (Furan) |

| ~1295 | Strong | C-O stretch | Ester |

| ~1180 | Strong | C-O stretch | Ester |

| ~1015 | Strong | C-O-C stretch | Furan Ring |

Note: Data compiled from NIST Chemistry WebBook and other spectral databases.

Interpretation Insights:

-

The most prominent peak is the strong C=O stretch of the conjugated ester at ~1720 cm⁻¹. The conjugation with the furan ring lowers its frequency from that of a typical saturated ester (~1740 cm⁻¹).

-

The C=C stretching vibrations of the furan ring are visible around 1580 cm⁻¹.

-

A complex and strong series of bands between 1300 and 1000 cm⁻¹ represents the C-O stretching vibrations of both the ester group and the furan ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

EI-MS, often coupled with Gas Chromatography (GC) for sample introduction, is a standard method for volatile organic compounds like ethyl 2-furoate.

Step-by-Step Methodology:

-

Sample Introduction: A dilute solution of ethyl 2-furoate in a volatile solvent is injected into the GC-MS system. The GC separates the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to its fragmentation into smaller, characteristic charged ions and neutral radicals.

-

Detection: The positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer, and detected.

Mass Spectrum Analysis

The mass spectrum of ethyl 2-furoate shows a clear molecular ion peak and a series of fragment ions that are diagnostic of its structure.

Table 4: Major Ions in the EI Mass Spectrum of Ethyl 2-Furoate

| m/z | Relative Intensity | Proposed Fragment |

| 140 | Moderate | [C₇H₈O₃]⁺• (Molecular Ion, M⁺•) |

| 112 | High | [M - CO]⁺• or [M - C₂H₄]⁺• |

| 95 | 100 (Base Peak) | [M - OC₂H₅]⁺ (Furoyl cation) |

| 67 | Moderate | [C₄H₃O]⁺ (Loss of CO from furoyl cation) |

Note: Data compiled from NIST and PubChem databases.

Fragmentation Pathway: The primary fragmentation pathway involves the cleavage of bonds adjacent to the carbonyl group, which is typical for esters.

-

Formation of the Molecular Ion: The initial ionization event produces the molecular ion at m/z 140 .

-

Formation of the Base Peak: The most favorable fragmentation is the loss of the ethoxy radical (•OC₂H₅), a common α-cleavage for esters, to form the highly stable furoyl cation at m/z 95 . This is the most abundant ion, hence the base peak.

-

Secondary Fragmentation: The furoyl cation (m/z 95) can then lose a molecule of carbon monoxide (CO) to yield a furan cation fragment at m/z 67 .

Caption: Primary fragmentation pathway of Ethyl 2-Furoate in EI-MS.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a definitive and multi-faceted characterization of ethyl 2-furoate. The NMR spectra confirm the precise connectivity of the furan and ethyl moieties, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and reveals a predictable fragmentation pattern centered on the stable furoyl cation. This comprehensive guide serves as a validated reference for researchers, ensuring accurate identification and quality assessment of this important chemical compound.

References

-

PubChem, National Institutes of Health. Ethyl 2-furoate | C7H8O3 | CID 11980. [Link]

-

University of Colorado Boulder, Department of Chemistry. Sample preparation for FT-IR. [Link]

-

NIST Chemistry WebBook. 2-Furancarboxylic acid, ethyl ester - Condensed Phase Spectrum. [Link]

-

The Royal Society of Chemistry. Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. [Link]

-

NIST Chemistry WebBook. Ethyl furoate - IR Spectrum. [Link]

-

PubChemLite. Ethyl 2-furoate (C7H8O3). [Link]

-

NIST Chemistry WebBook. 2-Furancarboxylic acid, ethyl ester - Mass spectrum (electron ionization). [Link]

-

FooDB. Showing Compound Ethyl 2-furoate (FDB029783). [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum?. [Link]

-

University of Florida, Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

The Good Scents Company. ethyl 2-furoate, 614-99-3. [Link]

-

ChemBK. Ethyl 2-furoate. [Link]

- Kintek Solution. *How Do You

An In-depth Technical Guide to the Synthesis of Ethyl 2-Furoate from Furoic Acid

This guide provides a comprehensive overview of the synthesis of ethyl 2-furoate from furoic acid, tailored for researchers, scientists, and professionals in drug development. The document delves into the prevalent Fischer-Speier esterification method, explores alternative synthetic routes, and details the necessary analytical characterization of the final product.

Foreword: The Significance of Ethyl 2-Furoate

Ethyl 2-furoate, a carboxylic ester derived from 2-furoic acid, is a valuable compound with applications in the flavor and fragrance industries.[1][2][3] It is characterized by a warm, fruity-floral aroma.[1][3] Beyond its sensory properties, ethyl 2-furoate serves as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical sectors. The efficient and scalable synthesis of this compound is therefore of considerable interest. Furoic acid itself is readily produced from furfural, a biomass-derived platform chemical, positioning ethyl 2-furoate as a sustainable chemical entity.[1][4][5]

I. The Cornerstone of Synthesis: Fischer-Speier Esterification

The most common and economically viable method for preparing ethyl 2-furoate is the Fischer-Speier esterification.[2][6] This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[7][8][9]

A. Mechanistic Underpinnings

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[8][10][11] The mechanism proceeds through several equilibrium steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of furoic acid, enhancing the electrophilicity of the carbonyl carbon.[8][12]

-

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[7][13]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7][10]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[9][10]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, ethyl 2-furoate.[10]

To drive the equilibrium towards the product side and achieve high yields, Le Châtelier's principle is applied. This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing the water as it is formed.[6][7][8][12]

B. Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a standard laboratory procedure for the synthesis of ethyl 2-furoate via Fischer esterification.

Materials and Equipment:

-

2-Furoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or other acid catalyst)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-furoic acid in a significant excess of absolute ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the ethyl 2-furoate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by distillation or column chromatography on silica gel.[14]

-

Safety Precautions:

-

Furoic acid can cause skin and eye irritation.[15][16][17][18]

-

Concentrated sulfuric acid is highly corrosive.

-

All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[2][15][18]

C. Process Optimization and Yield

Several factors can be optimized to maximize the yield and purity of ethyl 2-furoate:

| Parameter | Effect on Reaction | Optimization Strategy |

| Catalyst | The choice and concentration of the acid catalyst are critical. Strong mineral acids like H₂SO₄ are effective but can cause side reactions.[6] | Use of solid acid catalysts like tungstophosphoric acid/zirconia composites can offer easier separation and milder reaction conditions.[6][14] |

| Temperature | Higher temperatures accelerate the reaction but can lead to degradation of the furan ring.[6] | The reaction should be carried out at the reflux temperature of the alcohol used. |

| Reactant Ratio | Using an excess of ethanol shifts the equilibrium towards the product.[6][10] | A molar ratio of at least 3:1 (ethanol to furoic acid) is recommended. |

| Water Removal | The presence of water can reverse the reaction through hydrolysis.[6] | A Dean-Stark apparatus can be used to remove water azeotropically during the reaction. |

Under optimized conditions, yields for the Fischer esterification of furoic acid can be quite high, often exceeding 90%.

II. Alternative Synthetic Methodologies

While Fischer esterification is the workhorse for producing ethyl 2-furoate, other methods exist, each with its own set of advantages and disadvantages.

A. Reaction with Alkyl Halides

Furoic acid can be converted to its carboxylate salt, which can then react with an ethyl halide (e.g., ethyl iodide) via an SN2 reaction to form the ester.[8] This method avoids the use of strong acids and the production of water.[7]

B. Acyl Chloride Route

A highly reactive intermediate, 2-furoyl chloride, can be prepared from furoic acid using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction of 2-furoyl chloride with ethanol readily produces ethyl 2-furoate.[8][14] This is an effective but often more expensive route.

C. Transesterification

Ethyl 2-furoate can be synthesized by the transesterification of another furoate ester (e.g., methyl 2-furoate) with ethanol in the presence of a catalyst.[14]

D. Oxidative Esterification of Furfural

A more direct route from furfural involves its oxidative esterification. This one-pot reaction combines the oxidation of the aldehyde and the esterification of the resulting carboxylic acid.[14][19]

Visualizing the Synthetic Pathways

The following diagrams illustrate the primary synthetic workflow and a comparison of the different methodologies.

Caption: Experimental workflow for the synthesis of ethyl 2-furoate via Fischer esterification.

Caption: Comparison of synthetic routes to ethyl 2-furoate from furoic acid.

III. Analytical Characterization of Ethyl 2-Furoate

Rigorous characterization is essential to confirm the identity, purity, and yield of the synthesized ethyl 2-furoate.

A. Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the ethyl group and the protons on the furan ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretch of the ester group, typically around 1720 cm⁻¹.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, confirming the molecular formula.[14]

B. Chromatographic Methods

-

Gas Chromatography (GC): GC is an excellent technique for assessing the purity of the final product and for monitoring the progress of the reaction.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity determination, particularly for less volatile compounds or for preparative scale purification.

C. Physical Properties

The identity of the synthesized product can be further confirmed by comparing its physical properties with literature values.

| Property | Typical Value |

| Appearance | Colorless to light yellow liquid |

| Molecular Formula | C₇H₈O₃[2] |

| Molecular Weight | 140.14 g/mol [2][20] |

| Boiling Point | 196 °C[1][2][3] |

| Melting Point | 32-37 °C[1][2][3] |

| Density | 1.117 g/mL at 25 °C[1][2][3] |

Concluding Remarks

The synthesis of ethyl 2-furoate from furoic acid is a well-established process, with Fischer-Speier esterification being the most practical and widely used method. By understanding the reaction mechanism and optimizing key parameters, high yields of a pure product can be reliably obtained. The choice of synthetic route will ultimately depend on factors such as scale, cost, and the availability of reagents and equipment. The analytical techniques outlined in this guide are crucial for ensuring the quality and integrity of the final product, a prerequisite for its application in research and development.

Caption: Overall process from starting materials to characterized final product.

References

-

Escobar, A., et al. (2015). Biomass valorization derivatives: clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. Process Safety and Environmental Protection, 98, 176-186. [Link]

-

PrepChem.com. (n.d.). Synthesis of Ethyl 2-furoylacetate. Retrieved from [Link]

-

Zhang, Z., & Deng, K. (2015). Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Sustainable Chemistry & Engineering, 3(8), 1765-1769. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

FooDB. (2011). Showing Compound Ethyl 2-furoate (FDB029783). Retrieved from [Link]

-

de la Cruz, J. N., et al. (2019). Heterogeneous Catalytic Conversion of Sugars Into 2,5-Furandicarboxylic Acid. Frontiers in Chemistry, 7, 80. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidative esterification of furfural in methanol using Au catalyst. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-furoate. Retrieved from [Link]

-

A. A. S. S. Amarasekara. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Sustainability. [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Retrieved from [Link]

-

Unknown. (n.d.). Fischer Esterification. Retrieved from [Link]

-

PW Consulting Chemical & Energy Research Center. (n.d.). Ethyl 2-Furoate Market. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.

-

Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furoic Acid, 98%. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Furoic acid, 3-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Ethyl 2-furoate (99%). Retrieved from [Link]

Sources

- 1. Ethyl 2-furoate | 614-99-3 [chemicalbook.com]

- 2. 2-糠酸乙酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 2-furoate CAS#: 614-99-3 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for t ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00102K [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. athabascau.ca [athabascau.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cerritos.edu [cerritos.edu]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. researchgate.net [researchgate.net]

- 20. Ethyl 2-furoate (99%) - Amerigo Scientific [amerigoscientific.com]

Physical and chemical properties of Ethyl 2-furoate

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-Furoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Ethyl 2-Furoate

Ethyl 2-furoate (CAS No. 614-99-3) is an organic chemical compound classified as a carboxylic ester derived from 2-furoic acid and ethanol.[1][2][3] Structurally, it features a five-membered aromatic furan ring attached to an ethyl ester group. This compound is a colorless to light-yellow liquid or a low-melting solid, appearing as white to yellow crystals at cooler temperatures.[1][4][5] It is recognized by a characteristic warm, fruity, and floral aroma.[1][2]

Beyond its significant use as a flavoring and fragrance agent in the food and cosmetic industries, Ethyl 2-furoate serves as a valuable intermediate in organic synthesis.[5][6] Its unique combination of an electron-rich heterocyclic ring and a reactive ester functional group makes it a versatile building block for the synthesis of more complex molecules, including pesticides and pharmaceutical precursors.[5][6] This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and standard analytical and synthetic protocols.

Part 1: Core Physicochemical Properties

The fundamental physical and chemical characteristics of Ethyl 2-furoate are well-documented, providing a basis for its application and handling. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 614-99-3 | [1][4][5] |

| Molecular Formula | C₇H₈O₃ | [1][4][5] |

| Molecular Weight | 140.14 g/mol | [1][4][7] |

| Appearance | White/yellow crystals or colorless/yellow liquid | [1][4][5] |

| Melting Point | 32-37 °C | [4][5][8] |

| Boiling Point | 196-197 °C (at 760 mmHg) | [4][5][9] |

| Density | 1.117 g/mL (at 25 °C) | [4][5] |

| Flash Point | 70 °C (158 °F) | [4][5] |

| Refractive Index | ~1.4797 (at 20.8 °C) | [1][5][9] |

| Vapor Pressure | 0.391 mmHg (at 25 °C, est.) | [4] |

| Water Solubility | Insoluble / Poorly soluble (4210 mg/L at 25°C, est.) | [1][4][5] |

| Organic Solvent Solubility | Soluble in alcohol and oils | [1][2][4] |

Solubility Profile: A Deeper Look

Ethyl 2-furoate is generally described as insoluble in water.[1][2][5] This is consistent with its nonpolar furan ring and the hydrocarbon character of the ethyl group. However, some estimations indicate a slight solubility of approximately 4.2 g/L at 25 °C.[4] This limited aqueous solubility is contrasted by its high solubility in common organic solvents such as ethanol and various oils, a critical factor for its application in flavor concentrates and organic reactions.[1][2]

Vapor Pressure and Volatility

The volatility of Ethyl 2-furoate is defined by its vapor pressure, for which Antoine Equation parameters have been determined, allowing for precise calculations across different temperatures.[10] Its relatively high boiling point and low vapor pressure at room temperature indicate that it is not excessively volatile, which is beneficial for its use in flavor and fragrance formulations where controlled release is desired.

Part 2: Structural Elucidation and Spectroscopic Signature

Confirming the identity and purity of Ethyl 2-furoate relies on standard spectroscopic techniques. The molecule's structure gives rise to a predictable and unique spectral signature.

-

¹H Nuclear Magnetic Resonance (NMR): The proton NMR spectrum is expected to show three distinct sets of signals:

-

Furan Protons: Three signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the protons on the furan ring at positions 3, 4, and 5. These protons will exhibit coupling to each other.

-

Ethyl Methylene Protons (-O-CH₂-): A quartet around 4.4 ppm, resulting from coupling with the adjacent methyl protons.

-

Ethyl Methyl Protons (-CH₃): A triplet around 1.4 ppm, resulting from coupling with the adjacent methylene protons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band around 1720 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester functional group. Additional key peaks include C-O stretching vibrations for the ester linkage and characteristic absorptions for the C=C and C-H bonds of the aromatic furan ring.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would appear at an m/z ratio of 140. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 95 (the furoyl cation) and the loss of an ethyl radical (-C₂H₅, 29 Da) to give a fragment at m/z 111.

Part 3: Chemical Reactivity and Synthetic Utility

The chemistry of Ethyl 2-furoate is governed by the interplay between the ester functional group and the furan ring.

Ester Hydrolysis

As a typical ester, Ethyl 2-furoate is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-furoic acid and ethanol.[5] This reaction is fundamental to its metabolism in biological systems and is a common synthetic transformation.

Caption: Reaction schematic for the hydrolysis of Ethyl 2-furoate.

Reduction of the Ester Group

The ester functionality can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the ester into a primary alcohol, yielding (furan-2-yl)methanol, also known as furfuryl alcohol, a highly valuable industrial chemical.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. However, the ethyl carboxylate group at the 2-position is electron-withdrawing and acts as a deactivating group. It directs incoming electrophiles primarily to the C5 position, and to a lesser extent, the C3 position. This directive effect is crucial for selectively functionalizing the furan core.

Part 4: Experimental Protocols

Synthesis via Fischer Esterification

A standard and efficient method for preparing Ethyl 2-furoate is the Fischer esterification of 2-furoic acid with ethanol, using a strong acid as a catalyst.[1][2]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-furoic acid (1.0 eq) and an excess of absolute ethanol (5-10 eq).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (approx. 2-5 mol%).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Product: Purify the crude product by vacuum distillation to obtain pure Ethyl 2-furoate.

Caption: Workflow for the synthesis of Ethyl 2-furoate.

Part 5: Safety, Handling, and Storage

Ethyl 2-furoate is classified as a combustible solid and requires appropriate handling.

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[5][11] Personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, is recommended. Keep away from open flames, hot surfaces, and other sources of ignition.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1][2][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[12]

Conclusion

Ethyl 2-furoate is a well-characterized compound with a robust dataset defining its physical and chemical properties. Its dual functionality as a pleasant-smelling ester and a reactive heterocyclic compound underpins its widespread use in the flavor industry and as a versatile intermediate for chemical synthesis. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

-

The Good Scents Company. (n.d.). ethyl 2-furoate. Retrieved from [Link]

-

ChemBK. (2024, April 9). Ethyl 2-furoate. Retrieved from [Link]

-

Stenutz. (n.d.). ethyl 2-furoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11980, Ethyl 2-furoate. Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). Ethyl 2-furoate CAS:614-99-3. Retrieved from [Link]

-

FooDB. (2011, October 2). Showing Compound Ethyl 2-furoate (FDB029783). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid, ethyl ester (CAS 614-99-3). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, ethyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

Sources

- 1. Ethyl 2-furoate | 614-99-3 [chemicalbook.com]

- 2. Ethyl 2-furoate CAS#: 614-99-3 [m.chemicalbook.com]

- 3. Showing Compound Ethyl 2-furoate (FDB029783) - FooDB [foodb.ca]

- 4. ethyl 2-furoate, 614-99-3 [thegoodscentscompany.com]

- 5. chembk.com [chembk.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. Ethyl 2-furoate | C7H8O3 | CID 11980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 2-Furancarboxylate | 614-99-3 | TCI AMERICA [tcichemicals.com]

- 9. ethyl 2-furoate [stenutz.eu]

- 10. 2-Furancarboxylic acid, ethyl ester [webbook.nist.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

Ethyl 2-furoate safety and handling guidelines

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-Furoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-furoate is a versatile ester widely utilized as a flavoring and fragrance agent and as a key intermediate in organic synthesis.[1] Its characteristic warm, fruity-floral odor lends itself to various applications, but its handling in a laboratory or manufacturing setting requires a thorough understanding of its physicochemical properties and potential hazards.[1][2] This guide provides a comprehensive overview of the safety and handling protocols for ethyl 2-furoate, grounded in established safety principles and regulatory standards, to ensure the well-being of personnel and the integrity of research.

Physicochemical and Hazard Profile

A foundational aspect of safe chemical handling is a clear understanding of the substance's intrinsic properties. Ethyl 2-furoate is a combustible solid that can present as a colorless to light yellow liquid or a white crystalline solid, depending on the ambient temperature.[2][3]

Physical and Chemical Properties

The key physical and chemical data for ethyl 2-furoate are summarized below, providing the necessary context for its handling, storage, and emergency response.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O₃ | [3][4] |

| Molecular Weight | 140.14 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid or white powder/lump | [2][3] |

| Melting Point | 32-37 °C (lit.) | [2][5] |

| Boiling Point | 196 °C (lit.) | [2][5] |

| Density | 1.117 g/mL at 25 °C (lit.) | [2][5] |

| Flash Point | 70 °C / 158 °F (closed cup) | [6][7] |

| Water Solubility | Insoluble | [1][2] |

| Solubility | Soluble in alcohol and oils | [2][8] |

GHS Hazard Identification and Classification

While many suppliers report that ethyl 2-furoate does not meet the criteria for GHS hazard classification, some notifications to the ECHA C&L Inventory indicate potential for skin and eye irritation.[3][4][8] Given its combustible nature and potential for irritation upon contact, prudent handling is essential.

| Hazard Class | GHS Classification | Precautionary Statement(s) |

| Flammable Liquids | Not classified, but is a combustible solid/liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[9] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.[8] |

Core Safety Principles: A Hierarchy of Controls

The most effective approach to mitigating risks associated with any chemical, including ethyl 2-furoate, is to implement a hierarchy of controls. This strategy prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls: The First Line of Defense

Primary containment and ventilation are critical.

-

Chemical Fume Hood: All handling of ethyl 2-furoate that may generate vapors or aerosols should be conducted within a properly functioning chemical fume hood.[9] This is the most crucial engineering control to prevent inhalation exposure.

-

General Ventilation: Laboratories must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[10] Ensure emergency exits and safety stations are accessible.[10]

Administrative Controls: Standard Operating Procedures (SOPs)

Robust SOPs and training form the procedural backbone of laboratory safety.

-

Training: All personnel must receive training on the specific hazards of ethyl 2-furoate, including a thorough review of the Safety Data Sheet (SDS).[3]

-

Access Control: Limit access to storage and handling areas to authorized and trained personnel only.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in areas where ethyl 2-furoate is handled.[9] Always wash hands thoroughly with soap and water after handling the chemical.[9]

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. It should never be used as a substitute for robust engineering and administrative controls.

| Protection Type | Specification | Rationale and Source(s) |

| Eye/Face Protection | Safety glasses with side shields or tightly fitting safety goggles. | Protects against splashes and contact with eyes.[10] |

| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | Prevents direct skin contact. Gloves must be inspected before use and removed carefully to avoid skin contamination.[10] |

| Skin/Body Protection | Laboratory coat. Fire/flame resistant clothing may be required for larger quantities. | Protects skin from accidental splashes.[10] |

| Respiratory Protection | Not typically required when handled in a fume hood. If exposure limits are exceeded, a full-face respirator may be necessary. | A fume hood is the primary method of respiratory protection.[10] |

Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to preventing incidents.

Safe Handling

-

Ignition Sources: Ethyl 2-furoate is a combustible material with a flash point of 70°C. Keep it away from open flames, hot surfaces, sparks, and other sources of ignition.[3][9]

-

Electrostatic Discharge: Use non-sparking tools and ensure all equipment is properly grounded to prevent fire caused by electrostatic discharge.[7][11]

-

Aerosol and Dust Formation: Avoid the formation of aerosols and dust.[10] When handling the solid form, minimize dust generation.

-

Personal Contact: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[9][10]

Storage Requirements

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

-

Temperature: For long-term stability, storage in an inert atmosphere at 2-8°C is recommended.[5][7]

-

Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[11]

-

Flammable Liquid Storage: Store in an approved flammable liquid storage area or cabinet.[9] According to OSHA standards, no more than 60 gallons of a Category 1, 2, or 3 flammable liquid may be stored in a single storage cabinet.[12][13] Cabinets must be appropriately labeled "Flammable—Keep Fire Away."[14]

Emergency and Spill Response

A clear, rehearsed emergency plan is essential. All personnel should know the location of safety showers, eyewashes, and fire extinguishers.

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [3][10] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if symptoms occur. | [3][10] |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately. | [3][10] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [3][10] |

Spill Response Protocol

The response to a spill depends on its size and location. A major spill is one that presents an immediate danger to personnel or the environment (e.g., >1 liter, or any amount outside of a containment area).[15]

Caption: Decision workflow for responding to a chemical spill.

Minor Spill (Can be handled by trained lab personnel):

-

Alert people in the immediate area.[16]

-

Ensure all ignition sources are removed.[10]

-

Wear appropriate PPE (gloves, goggles, lab coat).[17]

-

Contain the spill by covering it with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[18]

-

Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3][18]

-

Decontaminate the spill area with soap and water.[15]

-

Ventilate the area.

Major Spill (Requires professional assistance):

-

Evacuate the area immediately.[16]

-

Notify others to leave and assist anyone who may have been exposed.[15]

-

From a safe location, call emergency services (911) and your institution's Environmental Health and Safety (EHS) department.[19]

-

Isolate the area by closing doors.

-

Provide emergency responders with the SDS and any relevant information upon their arrival.

Fire-Fighting and Waste Disposal

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10] Water mist may be used to cool closed containers.[3]

-

Specific Hazards: The material is combustible and containers may explode when heated.[3] Vapors may form explosive mixtures with air and travel to an ignition source.[11]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][10]

Waste Disposal

Chemical waste must be managed in compliance with local, regional, and national regulations.

-

Classification: Ethyl 2-furoate and any materials contaminated with it (e.g., absorbent pads, used PPE) must be treated as hazardous waste.[18][20]

-

Collection: Collect waste in a dedicated, compatible, and clearly labeled hazardous waste container with a tight-fitting lid.[18] The label should include the full chemical name and associated hazards ("Flammable," "Toxic").[18]

-

Prohibited Disposal: NEVER dispose of ethyl 2-furoate down the drain or in the regular trash.[18] This can lead to environmental contamination and create a fire or explosion hazard.

-

Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal by a licensed hazardous waste contractor.[18][20]

Conclusion

While ethyl 2-furoate is a valuable compound in research and industry, its combustible nature and potential for irritation necessitate a diligent and informed approach to safety. By implementing a robust safety framework based on the hierarchy of controls—prioritizing engineering solutions like fume hoods, supported by clear administrative procedures and appropriate PPE—researchers can handle this chemical with confidence and security. Adherence to the guidelines outlined in this document will serve to protect personnel, preserve the integrity of experimental work, and ensure regulatory compliance.

References

- Vertex AI Search. (n.d.). OSHA Limits for Flammable Liquids. RISK & SAFETY SOLUTIONS.

- ChemicalBook. (2025, September 29).

- National Institutes of Health. (n.d.).

- Thermo Fisher Scientific. (2025, September 12).

- ChemicalBook. (2025, July 5).

- FooDB. (2011, October 2).

- Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids.

- Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids.

- U.S. Compliance. (2024, May 6). OSHA Flammable Storage Requirements.

- Jinan Future chemical Co.,Ltd. (n.d.).

- Berg Compliance Solutions, LLC. (2022, March 21). OSHA's Flammables Storage Guidelines.

- The Good Scents Company. (n.d.).

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.).

- Echemi. (n.d.).

- Apollo Scientific. (n.d.).

- Environmental Health & Safety Office, Oakland University. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026.

- Fisher Scientific. (2024, March 28).

- The Good Scents Company. (n.d.).

- Auburn University Risk Management & Safety. (n.d.). Emergency and Spill Response Procedures.

- Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills.

- Environmental Health and Safety, Iowa State University. (n.d.). Spills, Leaks, and Releases.

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.).

- Sullivan, G., et al. (2022, September 30). RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. Food and Chemical Toxicology.

- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.

- PubChemLite. (n.d.).

- Cornell University Environmental Health and Safety. (n.d.). Hazardous Waste Manual.

- MIT Environmental Health & Safety. (n.d.). Chemical Waste.

- BenchChem. (2025).

Sources

- 1. Ethyl 2-furoate CAS#: 614-99-3 [m.chemicalbook.com]

- 2. Ethyl 2-furoate | 614-99-3 [chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Ethyl 2-furoate | C7H8O3 | CID 11980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. ethyl 2-furoate, 614-99-3 [thegoodscentscompany.com]

- 7. echemi.com [echemi.com]

- 8. Ethyl 2-furoate | 614-99-3 [amp.chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. 1926.152 - Flammable liquids. | Occupational Safety and Health Administration [osha.gov]

- 13. ushazmatstorage.com [ushazmatstorage.com]

- 14. bes-corp.com [bes-corp.com]

- 15. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 16. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. cws.auburn.edu [cws.auburn.edu]

- 20. Chemical Waste – EHS [ehs.mit.edu]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to Investigating the Antioxidant Potential of Ethyl 2-furoate

Foreword: The exploration of novel antioxidant compounds is a cornerstone of therapeutic development, addressing a myriad of pathologies rooted in oxidative stress. Ethyl 2-furoate, a furan derivative with a core heterocyclic structure, presents an intriguing candidate for investigation. While the broader class of furan-containing compounds has been recognized for various biological activities, a detailed exposition of Ethyl 2-furoate's specific antioxidant capacity remains an area ripe for discovery. This guide is designed for researchers, chemists, and drug development professionals, providing a robust framework for the systematic evaluation of Ethyl 2-furoate's antioxidant potential. It moves beyond a simple recitation of protocols to offer a strategic and mechanistic approach to the scientific inquiry.

Introduction to Ethyl 2-furoate and the Imperative of Antioxidant Research

Ethyl 2-furoate (C7H8O3) is an ethyl ester of 2-furoic acid, characterized by a five-membered aromatic furan ring. The furan moiety is a common motif in a variety of natural and synthetic bioactive compounds. The rationale for investigating its antioxidant potential stems from the electronic properties of the furan ring system. The presence of a heteroatom (oxygen) and delocalized π-electrons suggests a capacity to participate in redox reactions, potentially acting as a scavenger of free radicals.

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury. The systematic evaluation of compounds like Ethyl 2-furoate is thus a critical endeavor in the quest for new therapeutic agents.

Plausible Antioxidant Mechanisms of Furan Derivatives

The antioxidant activity of a furan derivative like Ethyl 2-furoate can be postulated to operate through several chemical mechanisms. Understanding these potential pathways is crucial for designing and interpreting experimental assays.

-

Hydrogen Atom Transfer (HAT): This mechanism involves the donation of a hydrogen atom from the antioxidant to a free radical, thereby quenching the radical. While the furan ring itself does not have readily donatable phenolic hydroxyl groups like classic antioxidants (e.g., tocopherol), the hydrogen atoms attached to the carbon atoms of the ring could potentially participate in this process, depending on their bond dissociation enthalpy.

-

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, converting it to a more stable species. The electron-rich furan ring may be capable of donating an electron to a sufficiently strong oxidizing radical.

-

Metal Ion Chelation: Some antioxidants can bind to transition metal ions, such as iron (Fe²⁺) and copper (Cu⁺), which are known to catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The oxygen atom in the furan ring and the carbonyl oxygen of the ester group in Ethyl 2-furoate could potentially coordinate with metal ions, preventing them from participating in radical-generating reactions.

The following diagram illustrates these potential mechanistic pathways for an antioxidant.

Caption: Potential mechanisms of antioxidant action.

In Vitro Evaluation of Antioxidant Potential: A Step-by-Step Guide

A multi-assay approach is essential for a comprehensive in vitro assessment, as different assays reflect different aspects of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward assays for evaluating free radical scavenging activity. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.

-

Prepare a series of dilutions of Ethyl 2-furoate in methanol.

-

Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) for comparison.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of the sample, standard, or methanol (as a blank).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100

-

Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

-

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

To generate the ABTS•⁺ stock solution, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

-

On the day of the assay, dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume (e.g., 20 µL) of the Ethyl 2-furoate solution or standard to a larger volume (e.g., 180 µL) of the diluted ABTS•⁺ solution in a 96-well plate.

-

Incubate at room temperature for a specified time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Prepare a series of standard solutions of known Fe²⁺ concentration (e.g., using ferrous sulfate).

-

-

Assay Procedure:

-

In a 96-well plate, add a small volume (e.g., 20 µL) of the Ethyl 2-furoate solution, standards, or blank.

-

Add a larger volume (e.g., 150 µL) of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 593 nm.

-

Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

-

The FRAP value of the sample is determined from the standard curve and is typically expressed as µM Fe²⁺ equivalents.

-

| Assay | Principle | Wavelength | Standard |

| DPPH | Radical Scavenging | 517 nm | Ascorbic Acid |

| ABTS | Radical Cation Scavenging | 734 nm | Trolox |

| FRAP | Ferric Ion Reduction | 593 nm | FeSO₄ |

In Vivo Assessment of Antioxidant Efficacy

While in vitro assays are crucial for initial screening, in vivo studies are necessary to evaluate the antioxidant potential of Ethyl 2-furoate in a complex biological system.

Experimental Model

A common model involves inducing oxidative stress in rodents (e.g., rats or mice) using an agent like D-galactose or carbon tetrachloride (CCl₄).

General Protocol:

-

Animal Acclimatization and Grouping:

-

Acclimatize animals for at least one week.

-

Divide animals into groups: a control group, an oxidative stress-induced group (e.g., D-galactose-treated), a positive control group (treated with a known antioxidant like Vitamin C or E), and experimental groups treated with different doses of Ethyl 2-furoate.

-

-

Induction of Oxidative Stress and Treatment:

-

Administer the oxidative stress-inducing agent for a specified period.

-

Concurrently, administer Ethyl 2-furoate and the positive control antioxidant to their respective groups.

-

-

Sample Collection and Analysis:

-

At the end of the study period, collect blood and tissue samples (e.g., liver, kidney, brain).

-

Analyze the samples for biomarkers of oxidative stress and antioxidant enzyme activity.

-

Key Biomarkers for In Vivo Analysis

-

Malondialdehyde (MDA): A marker of lipid peroxidation.

-

Glutathione (GSH): A major endogenous antioxidant.

-

Antioxidant Enzyme Activities:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals.

-

Catalase (CAT): Decomposes hydrogen peroxide.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.

-

Caption: General workflow for an in vivo antioxidant study.

Future Directions and Conclusion

The framework presented here provides a comprehensive strategy for elucidating the antioxidant potential of Ethyl 2-furoate. Should initial in vitro assays yield promising results, further investigation into the specific mechanisms of action would be warranted. This could involve more advanced techniques such as electron paramagnetic resonance (EPR) spectroscopy to directly observe radical scavenging, as well as computational studies to model the interaction of Ethyl 2-furoate with free radicals.

References

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Antifungal and Antioxidant Activities of New Furan Derivatives. Organic and Medicinal Chemistry Letters, 4(1), 8.

- Ceni-Elipeyker, D., & Craker, L. E. (2021).

- Journal of Medicinal and Chemical Sciences. (2023). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences, 6(5), 1043-1053.

- Semantic Scholar. (2011).

- ResearchGate. (2025).

- National Center for Biotechnology Information. (n.d.).

- The Good Scents Company. (n.d.).

- Molecules. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.

- Journal of Microbiology, Biotechnology and Food Sciences. (2022). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances.

- Pharmacognosy Research. (2010).

- FooDB. (2011).

- Sigma-Aldrich. (n.d.).

- International Journal of Pharmacy and Technology. (2012).

- Elabscience. (n.d.). DPPH Free Radical Scavenging Capacity Colorimetric Assay Kit (E-BC-K807-M).

- Drug and Chemical Toxicology. (2022).

A Comprehensive Technical Guide to the Commercial Availability and Supply of Ethyl 2-Furoate for Researchers and Drug Development Professionals

This in-depth guide provides a technical overview of the commercial landscape for Ethyl 2-furoate (CAS 614-99-3), a versatile heterocyclic compound with significant applications in the pharmaceutical, flavor, and fragrance industries. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the procurement, quality, and handling of this important chemical intermediate.

Introduction: The Significance of Ethyl 2-Furoate

Ethyl 2-furoate, the ethyl ester of 2-furoic acid, is a colorless to pale yellow liquid or crystalline solid with a characteristic fruity, wine-like odor.[1][2] Its furan ring system is a key structural motif in a variety of biologically active molecules, making it a valuable building block in organic synthesis.[3] In the pharmaceutical industry, Ethyl 2-furoate serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its applications also extend to the flavor and fragrance industry, where it is used to impart fruity and sweet notes to a range of products.[5][6]

Commercial Availability and Key Suppliers

Ethyl 2-furoate is readily available from a multitude of chemical suppliers globally, ranging from large, well-established manufacturers to smaller, specialized companies. The primary manufacturing hubs are located in China and India, with numerous suppliers offering various grades and quantities of the product.[1][5]